1-Oxaspiro[3.5]nonan-7-one: Structural Dynamics and Synthetic Applications in Medicinal Chemistry
1-Oxaspiro[3.5]nonan-7-one: Structural Dynamics and Synthetic Applications in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic incorporation of spirocyclic motifs has revolutionized our approach to modulating physicochemical properties. As a Senior Application Scientist, I frequently utilize bifunctional building blocks to optimize metabolic stability and target engagement. 1-Oxaspiro[3.5]nonan-7-one (CAS: 1823366-07-9) represents a highly versatile scaffold in this domain[1]. By combining a metabolically robust oxetane ring with a reactive cyclohexanone moiety, this molecule serves as a critical precursor for synthesizing complex active pharmaceutical ingredients (APIs), including advanced modulators for the PPARγ and Keap1 pathways[2][3].
This technical guide provides an in-depth analysis of the chemical properties, structural rationale, and validated experimental workflows for utilizing 1-Oxaspiro[3.5]nonan-7-one in drug development.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline quantitative properties of 1-Oxaspiro[3.5]nonan-7-one is essential for predicting its behavior in synthetic workflows and biological systems. The spiro[3.5]nonane architecture features an oxetane ring fused to a cyclohexanone ring at a single quaternary carbon[4].
Quantitative Chemical Properties
| Property | Value | Source |
| CAS Number | 1823366-07-9 | [1][5] |
| Molecular Formula | C₈H₁₂O₂ | [5][6] |
| Molecular Weight | 140.18 g/mol | [5][7] |
| Boiling Point | 249.5 ± 33.0 °C (Predicted) | |
| Canonical SMILES | O=C1CCC2(CCO2)CC1 | [7] |
| Purity Standard | ≥98% (Typical commercial grade) | [7] |
Mechanistic Role in Drug Development
The architectural logic of 1-Oxaspiro[3.5]nonan-7-one solves two persistent challenges in medicinal chemistry: lipophilicity inflation and conformational flexibility.
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The Oxetane Ring as a Bioisostere: The 1-oxetane moiety acts as a highly effective bioisostere for gem-dimethyl groups or carbonyls. It functions as a metabolic shield, resisting cytochrome P450-mediated oxidation while simultaneously lowering the overall lipophilicity (logP) of the final drug candidate. Furthermore, the oxygen atom serves as a potent hydrogen-bond acceptor, enhancing aqueous solubility.
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Conformational Rigidity: The spirocyclic center enforces a strict 3D vector for any substituents attached to the cyclohexane ring. This rigidity is crucial for precise receptor pocket fitting. For instance, in the development of Keap1 protein-protein interaction inhibitors, this rigid projection ensures optimal alignment of pharmacophores within the target binding site[3].
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The 7-Ketone Reactive Handle: The ketone at position 7 provides a highly electrophilic center primed for diverse functionalization, including reductive aminations, Wittig olefinations, and nucleophilic Grignard additions[2].
Reactivity and structural logic of 1-Oxaspiro[3.5]nonan-7-one in drug design.
Experimental Workflows & Methodologies
To translate the structural potential of 1-Oxaspiro[3.5]nonan-7-one into tangible APIs (such as PPARγ modulators[2]), derivatization of the 7-ketone is required. The following is a self-validating, step-by-step protocol for the Reductive Amination of 1-Oxaspiro[3.5]nonan-7-one with a primary amine.
Protocol: Chemo-Selective Reductive Amination
Objective: Synthesize a 7-amino-1-oxaspiro[3.5]nonane derivative. Reagents: 1-Oxaspiro[3.5]nonan-7-one (1.0 eq), Primary Amine (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Glacial Acetic Acid (1.5 eq), Anhydrous 1,2-Dichloroethane (DCE).
Step 1: Reagent Preparation & Dissolution
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Action: Dissolve 1.0 eq of 1-Oxaspiro[3.5]nonan-7-one in anhydrous DCE to achieve a 0.2 M concentration under an inert argon atmosphere.
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Causality: DCE is selected over dichloromethane (DCM) due to its superior performance in stabilizing the intermediate iminium ion. Anhydrous conditions are strictly maintained to prevent premature hydrolysis of the transient imine back to the starting ketone.
Step 2: Imine Formation
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Action: Add 1.1 eq of the primary amine, followed by dropwise addition of 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours.
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Causality: Acetic acid acts as a mild Brønsted acid catalyst. It protonates the ketone oxygen, increasing its electrophilicity without lowering the pH to a level that would induce ring-opening of the acid-sensitive oxetane moiety.
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Self-Validating Check: Sample 10 µL of the reaction mixture into methanol and analyze via LC-MS. Do not proceed to Step 3 until the ketone signal (m/z 141 [M+H]⁺) is entirely depleted, confirming complete imine formation.
Step 3: Reductive Trapping
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Action: Cool the reaction mixture to 0 °C. Add 1.5 eq of STAB portion-wise. Allow the mixture to warm to room temperature and stir for 12 hours.
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Causality: STAB is a mild, chemo-selective reducing agent that specifically targets the iminium ion over any residual unreacted ketone. Cooling to 0 °C mitigates the exothermic nature of the hydride transfer, preventing unwanted side reactions and thermal degradation of the spiro system.
Step 4: Quench and Workup
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Action: Quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (3x).
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Causality: The basic quench neutralizes the acetic acid and breaks down boron complexes. Maintaining a slightly basic pH ensures the newly formed amine product remains deprotonated, allowing it to partition cleanly into the organic layer.
Step 5: Purification
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Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography using a DCM/MeOH gradient.
Validated step-by-step reductive amination workflow for derivatizing the 7-ketone.
Safety, Handling, and Reagent Integrity
Maintaining the chemical integrity of 1-Oxaspiro[3.5]nonan-7-one is critical for reproducible yields.
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Storage Protocols: The compound should be sealed in a dry environment and stored at 2-8 °C for long-term stability[5]. While it can be shipped at room temperature, prolonged exposure to ambient moisture and heat can lead to degradation of the strained spirocyclic system[7].
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GHS Hazard Classifications: 1-Oxaspiro[3.5]nonan-7-one is classified under several hazard codes: H315 (Skin Irritation, Category 2), H319 (Eye Irritation, Category 2A), and H336 (Specific Target Organ Toxicity - Single Exposure, Category 3, causing drowsiness or dizziness)[1].
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Handling Causality: Due to its H336 classification, all synthetic manipulations (especially Step 1 and Step 4 of the protocol) must be conducted within a certified chemical fume hood to prevent inhalation of volatile particulates or vapors[4].
References
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NextSDS - 1-oxaspiro[3.5]nonan-7-one — Chemical Substance Information. 1
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BLDpharm - 1823366-07-9 | 1-Oxaspiro[3.5]nonan-7-one.5
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ChemicalBook - 1823366-07-9 CAS DataBase. 8
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Fluorochem - 1-oxaspiro[3.5]nonan-7-one.4
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Google Patents - US20230062861A1 - PPARg MODULATORS AND METHODS OF USE. 2
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Google Patents - WO2022013408A2 - Cyclic cyanoenone derivatives as modulators of keap1. 3
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ChemScene - 1823366-07-9 | 1-Oxaspiro[3.5]nonan-7-one. 7
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Sapphire Bioscience - 1-Oxaspiro[3.5]nonan-7-one Product Details. 6
Sources
- 1. nextsds.com [nextsds.com]
- 2. US20230062861A1 - PPARg MODULATORS AND METHODS OF USE - Google Patents [patents.google.com]
- 3. WO2022013408A2 - Cyclic cyanoenone derivatives as modulators of keap1 - Google Patents [patents.google.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 1823366-07-9|1-Oxaspiro[3.5]nonan-7-one|BLD Pharm [bldpharm.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. chemscene.com [chemscene.com]
- 8. 1823366-07-9 | CAS DataBase [m.chemicalbook.com]
